Cas no 1343893-25-3 (3-Methylhept-6-yn-2-ol)

3-Methylhept-6-yn-2-ol is a branched alkyne alcohol with the molecular formula C8H14O, featuring both hydroxyl and alkyne functional groups. Its structure offers versatility in organic synthesis, particularly in the formation of complex molecules through reactions such as nucleophilic additions, reductions, or coupling processes. The compound’s terminal alkyne group enables selective functionalization, while the hydroxyl group provides a handle for further derivatization. Its intermediate properties make it valuable in pharmaceutical and fine chemical applications, where precise control over molecular architecture is required. The compound is typically handled under inert conditions due to the reactivity of the alkyne moiety.
3-Methylhept-6-yn-2-ol structure
3-Methylhept-6-yn-2-ol structure
Product Name:3-Methylhept-6-yn-2-ol
CAS No:1343893-25-3
MF:C8H14O
MW:126.196162700653
CID:5703958
PubChem ID:63643128
Update Time:2025-10-19

3-Methylhept-6-yn-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1343893-25-3
    • EN300-1231226
    • AKOS012953481
    • 3-METHYLHEPT-6-YN-2-OL
    • 6-Heptyn-2-ol, 3-methyl-
    • 3-Methylhept-6-yn-2-ol
    • Inchi: 1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3
    • InChI Key: DOPIVMQYVUQPSZ-UHFFFAOYSA-N
    • SMILES: OC(C)C(C)CCC#C

Computed Properties

  • Exact Mass: 126.104465066g/mol
  • Monoisotopic Mass: 126.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.884±0.06 g/cm3(Predicted)
  • Boiling Point: 177.9±23.0 °C(Predicted)
  • pka: 14.99±0.20(Predicted)

3-Methylhept-6-yn-2-ol Pricemore >>

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Additional information on 3-Methylhept-6-yn-2-ol

Research Briefing on 1343893-25-3 and 3-Methylhept-6-yn-2-ol in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 1343893-25-3 and 3-Methylhept-6-yn-2-ol. These molecules are increasingly recognized for their potential in drug discovery, organic synthesis, and as intermediates in the development of novel therapeutics. This briefing synthesizes the latest findings related to these compounds, focusing on their chemical properties, biological activities, and applications in the pharmaceutical industry.

The compound 1343893-25-3, a unique chemical entity, has garnered attention due to its structural features that make it a promising candidate for further pharmacological exploration. Recent studies have investigated its role as a potential inhibitor of specific enzymatic pathways, which could be leveraged in the treatment of metabolic disorders. Concurrently, 3-Methylhept-6-yn-2-ol, an alkyne-containing alcohol, has been studied for its utility in organic synthesis, particularly in click chemistry applications, where its reactivity profile enables efficient conjugation with biomolecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of derivatives based on 1343893-25-3. The study demonstrated that modifications to the core structure could enhance binding affinity to target proteins, suggesting a pathway for optimizing therapeutic efficacy. Parallel research on 3-Methylhept-6-yn-2-ol, as reported in Organic Letters, highlighted its role in facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation strategies in drug delivery systems.

Further investigations into the pharmacokinetic properties of 1343893-25-3 revealed moderate bioavailability and favorable tissue distribution in preclinical models, underscoring its potential as a lead compound. Meanwhile, 3-Methylhept-6-yn-2-ol has been employed in the synthesis of fluorescent probes, enabling real-time tracking of cellular processes. These applications align with the growing demand for tools that bridge chemical and biological research.

Despite these promising developments, challenges remain. For instance, the scalability of synthesizing 1343893-25-3 derivatives and the stability of 3-Methylhept-6-yn-2-ol under physiological conditions require further optimization. Collaborative efforts between academic and industrial researchers are essential to address these limitations and translate findings into clinically viable solutions.

In conclusion, the ongoing research on 1343893-25-3 and 3-Methylhept-6-yn-2-ol exemplifies the dynamic interplay between chemistry and biology in advancing pharmaceutical science. Future directions may include exploring their synergistic effects in combination therapies or expanding their use in diagnostic applications. This briefing underscores the need for continued investment in such innovative compounds to unlock their full therapeutic potential.

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